molecular formula C18H22N4O2 B14161289 N-(6-methoxy-1-propylpyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide CAS No. 714285-77-5

N-(6-methoxy-1-propylpyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide

Cat. No.: B14161289
CAS No.: 714285-77-5
M. Wt: 326.4 g/mol
InChI Key: CJYLCDIGUMBCSK-UHFFFAOYSA-N
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Description

N-(6-methoxy-1-propylpyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of N-(6-methoxy-1-propylpyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of a quinoline derivative with a pyrazole derivative, followed by functional group modifications to introduce the methoxy and propyl groups. The final step involves the formation of the amide bond with 2-methylpropanamide. Industrial production methods often employ optimized reaction conditions, such as the use of specific solvents and catalysts, to achieve high yields and purity .

Chemical Reactions Analysis

N-(6-methoxy-1-propylpyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the quinoline ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine

Scientific Research Applications

N-(6-methoxy-1-propylpyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-methoxy-1-propylpyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface, leading to changes in cellular responses. These interactions are mediated by the unique structural features of the compound, which allow it to fit into the binding pockets of its targets .

Comparison with Similar Compounds

N-(6-methoxy-1-propylpyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide can be compared with other quinoline derivatives, such as:

This compound stands out due to its unique combination of the quinoline and pyrazole rings, which confer distinct biological activities and potential therapeutic applications.

Properties

CAS No.

714285-77-5

Molecular Formula

C18H22N4O2

Molecular Weight

326.4 g/mol

IUPAC Name

N-(6-methoxy-1-propylpyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide

InChI

InChI=1S/C18H22N4O2/c1-5-8-22-17-14(16(21-22)20-18(23)11(2)3)10-12-9-13(24-4)6-7-15(12)19-17/h6-7,9-11H,5,8H2,1-4H3,(H,20,21,23)

InChI Key

CJYLCDIGUMBCSK-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C3C=C(C=CC3=N2)OC)C(=N1)NC(=O)C(C)C

solubility

2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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